molecular formula C20H21N3O4S2 B10804636 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B10804636
M. Wt: 431.5 g/mol
InChI Key: LPHFDCPXOZBHPF-UHFFFAOYSA-N
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Description

N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide, also known as CPN-9, is a synthetic small molecule identified as a potent activator of the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway . This pathway plays a critical role in cellular defense against oxidative stress, making CPN-9 a candidate for therapeutic applications in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) . Structurally, CPN-9 features:

  • A 1,3-thiazol-2-ylsulfamoyl group attached to a phenyl ring, which contributes to its sulfonamide-based pharmacophore.
  • A 2,4,6-trimethylphenoxy (mesitylphenoxy) moiety linked via an acetamide bridge, enhancing lipophilicity and bioavailability .

CPN-9 was discovered through high-throughput screening of 3.26 million compounds, demonstrating selective protection against oxidative stress-induced neuronal cell death at nanomolar concentrations . Its mechanism involves stabilizing Nrf2 by inhibiting Keap1-mediated degradation, thereby upregulating antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4S2/c1-13-10-14(2)19(15(3)11-13)27-12-18(24)22-16-4-6-17(7-5-16)29(25,26)23-20-21-8-9-28-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

LPHFDCPXOZBHPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C

Origin of Product

United States

Biological Activity

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 366.45 g/mol

The structure includes a thiazole moiety linked to a sulfamoyl group and a phenoxy acetamide structure, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : The thiazole nucleus is known to inhibit bacterial growth by interfering with lipid biosynthesis pathways essential for cell membrane integrity. This mechanism is similar to that observed in other sulfonamide derivatives .
  • Antiproliferative Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways related to oxidative stress and mitochondrial dysfunction .

Biological Activity Data

A summary of the biological activities observed in various studies is provided in the table below:

Activity Tested Organisms/Cells IC50 (µM) Reference
AntibacterialE. coli15.0
AntifungalC. albicans12.5
Antiproliferative (Cancer)HeLa cells20.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains and demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics.
  • Cancer Cell Studies : In vitro assays using HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through increased reactive oxygen species (ROS) generation leading to apoptosis .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety present in the compound is known for its antibacterial properties. Research indicates that compounds with thiazole rings can inhibit bacterial growth by disrupting essential metabolic pathways.

Mechanism of Action :

  • Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide group in the compound enhances its ability to inhibit DHPS, which is crucial for folate synthesis in bacteria.

Antimicrobial Activity Data Table :

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamideModerateStrongInhibition of DHPS

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies have evaluated its efficacy against various cancer cell lines.

Case Study: Anticancer Screening

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)
  • Methodology : Sulforhodamine B (SRB) assay was used to assess cell viability.
  • Results : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

Anticancer Activity Data Table :

Cell LineIC50 Value (µM)Mechanism of Action
MCF75.0Induction of apoptosis
A5497.5Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Key Findings :

  • Substituents at the para position of the phenyl ring enhance activity.
  • Electron-donating groups on the thiazole ring increase cytotoxicity.
  • Variations in the linker between the thiazole and sulfonamide groups modulate potency.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer and microbial infections.

Docking Results Summary :

  • The compound exhibited strong binding interactions with key targets such as DHPS and tubulin.
  • Binding energies indicated a favorable interaction profile for both antimicrobial and anticancer targets.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Highlights Molecular Weight Key Biological Activity References
CPN-9 - 1,3-Thiazol-2-ylsulfamoyl phenyl
- 2,4,6-Trimethylphenoxy acetamide
415.47 g/mol Nrf2/ARE activation; neuroprotection against oxidative stress in ALS models
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide - 2-Chlorophenyl substituent
- Morpholino acetamide
365.87 g/mol No specific Nrf2 activity reported; structural similarity to thiazole-based modulators
2-(4-Chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide - 4-Chlorophenoxy group
- Same sulfamoylphenyl core as CPN-9
423.89 g/mol Unknown Nrf2 activity; potential antimicrobial applications inferred from sulfonamide class
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide - Mesitylphenyl acetamide
- Lacks sulfamoyl group
274.37 g/mol Crystallographically characterized; no reported biological activity
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide - 5-Ethyl-1,3,4-thiadiazole sulfamoyl
- Acetamide linkage
326.40 g/mol Antimicrobial properties (common in sulfonamide-thiadiazole hybrids)

Pharmacological and Mechanistic Differences

Nrf2 Pathway Selectivity: CPN-9 is distinguished by its specific activation of the Nrf2/ARE pathway without significant off-target effects on NF-κB or other redox-sensitive pathways . In contrast, natural Nrf2 activators like curcumin exhibit poor bioavailability and chemical instability, limiting therapeutic utility . Analogues such as 2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (CAS 58590-35-5) share the sulfamoylphenyl core but lack evidence of Nrf2 modulation, suggesting substituent-dependent activity .

Neuroprotective Efficacy: CPN-9 reduces oxidative damage in ALS cell models at EC₅₀ = 0.2 μM, outperforming triterpenoid analogues like CDDO-methyl ester (EC₅₀ = 10–100 nM) in terms of synthetic accessibility and solubility . Compounds like N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (a close analogue) show similar potency but differ in pharmacokinetic profiles due to pyridyl vs. sulfamoyl substitutions .

Synthetic Accessibility: CPN-9 derivatives are synthesized via carbodiimide-mediated coupling of substituted phenylacetic acids with aminothiazoles, achieving yields >80% . In contrast, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide requires multi-step sulfonation and acetylation, complicating scale-up .

Clinical and Preclinical Relevance

  • CPN-9 has advanced to preclinical studies for ALS, demonstrating oral bioavailability and blood-brain barrier penetration in rodent models .
  • Thiazole-based analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 309292-26-0) are primarily explored for antimicrobial uses, reflecting divergent therapeutic priorities .

Preparation Methods

Alkylation of 2,4,6-Trimethylphenol

Procedure :

  • Reagents : 2,4,6-Trimethylphenol (1.0 eq), ethyl chloroacetate (1.2 eq), K₂CO₃ (2.5 eq), DMF (5 vol).

  • Conditions : 80°C, 6 h under N₂.

  • Workup : Quench with H₂O, extract with EtOAc, dry over Na₂SO₄.

  • Yield : 87% (Ethyl 2-(2,4,6-trimethylphenoxy)acetate).

Saponification to Carboxylic Acid

Procedure :

  • Reagents : Ester intermediate (1.0 eq), NaOH (2.0 eq), EtOH/H₂O (3:1).

  • Conditions : Reflux, 3 h.

  • Isolation : Acidify to pH 2 with HCl, filter, recrystallize (EtOH/H₂O).

  • Purity : 99.2% by HPLC.

Synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)aniline

Sulfonation of 4-Aminothiazole

Procedure :

  • Reagents : 4-Aminothiazole (1.0 eq), chlorosulfonic acid (3.0 eq), DCM (10 vol).

  • Conditions : 0°C → rt, 4 h.

  • Quenching : Pour onto ice, neutralize with NH₄OH.

  • Intermediate : 4-(Chlorosulfonyl)thiazole (72% yield).

Amination with 4-Aminophenylthiazole

Procedure :

  • Reagents : 4-(Chlorosulfonyl)thiazole (1.0 eq), 4-aminophenylthiazole (1.1 eq), pyridine (3 vol).

  • Conditions : 0°C, 2 h.

  • Workup : Filter, wash with cold H₂O.

  • Yield : 68% (4-(1,3-Thiazol-2-ylsulfamoyl)aniline).

Amide Coupling: Final Assembly

Activation of Aryloxyacetic Acid

Procedure :

  • Reagents : 2-(2,4,6-Trimethylphenoxy)acetic acid (1.0 eq), HOBt (1.2 eq), EDC·HCl (1.5 eq), THF (8 vol).

  • Conditions : Stir at 20–25°C, 1 h.

Coupling with Sulfamoyl-thiazole Aniline

Procedure :

  • Reagents : Activated acid (1.0 eq), 4-(1,3-Thiazol-2-ylsulfamoyl)aniline (1.0 eq), DIPEA (2.0 eq).

  • Conditions : 25°C, 12 h.

  • Workup : Concentrate, precipitate with MTBE.

  • Purification : Recrystallization (THF/H₂O, 5:1).

  • Yield : 78%.

Critical Process Parameters and Optimization

Table 1: Impact of Solvent on Amidation Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
THF127899.5
DMF86598.1
DCM244297.3
EtOAc185898.7

Key Insight : THF minimizes side reactions (e.g., epimerization) while maintaining solubility of intermediates.

Table 2: Crystallization Conditions for Final Product

Solvent SystemTemp (°C)Purity (%)Crystal Form
THF/H₂O (5:1)5–1099.8α-polymorph
EtOH/H₂O (3:1)2098.5β-polymorph
Acetone/H₂O1597.2Amorphous

Note : α-Polymorph shows superior stability (no phase transition up to 150°C).

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, thiazole-H), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.78 (s, 2H, trimethylphenyl-H), 4.52 (s, 2H, OCH₂CO), 2.28 (s, 6H, CH₃), 2.24 (s, 3H, CH₃).

  • HPLC : tᵣ = 8.32 min (C18, 60% MeOH/H₂O), purity 99.8%.

Scale-Up Considerations and Industrial Feasibility

  • Batch Size : 50 kg demonstrated in pilot plants using THF-based amidation.

  • Cost Drivers :

    • Thiazole-2-amine accounts for 43% of raw material costs.

    • Solvent recovery (THF: 92% reclaimed).

  • Environmental Impact : E-factor = 18.2 (kg waste/kg product), primarily from sulfonation byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide, and how are yields maximized?

  • Methodological Answer: Classical organic synthesis techniques, such as coupling sulfathiazole derivatives with chloroacetyl chloride under controlled temperatures (0–5°C), yield ~81% product . Microwave-assisted synthesis may reduce reaction time but requires optimization of parameters (e.g., power, solvent polarity) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/acetone mixtures) improves purity . Confirm structural integrity using 1H^1 \text{H}-NMR (amide proton at δ 10.2–10.8 ppm) and 13C^{13} \text{C}-NMR (carbonyl signals at ~168–170 ppm) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer: X-ray crystallography confirms the three-dimensional arrangement, revealing key interactions (e.g., N–H···N hydrogen bonds forming inversion dimers) . Spectroscopic methods include:

  • IR Spectroscopy: Detect sulfonamide (S=O stretch at 1150–1350 cm1^{-1}) and acetamide (C=O stretch at 1650–1700 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragmentation patterns (e.g., loss of trimethylphenoxy group) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Methodological Answer: Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is ideal for in vitro assays due to high solubility (~50 mM). Stability studies (HPLC monitoring) show degradation in aqueous buffers (pH > 7.0) within 24 hours, necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. How does this compound interact with the Nrf2-ARE pathway, and what experimental models validate this?

  • Methodological Answer: The compound activates Nrf2 by disrupting Keap1-Nrf2 binding, confirmed via:

  • Luciferase Reporter Assays: HEK293 cells transfected with ARE-luciferase constructs show dose-dependent luminescence (EC50_{50} ~2–5 µM) .
  • Western Blotting: Increased nuclear Nrf2 and downstream proteins (e.g., HO-1) in SH-SY5Y neuronal cells under oxidative stress (H2 _2O2_2-induced) .
  • In Vivo Models: ALS mice (SOD1G93A^{G93A}) exhibit delayed symptom onset and reduced glial activation upon oral administration (10 mg/kg/day) .

Q. How can kinetic and thermodynamic parameters of its reactivity be determined?

  • Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with thiol-containing biomolecules (e.g., glutathione) at varying pH (6.0–8.0). Pseudo-first-order kinetics reveal rate constants (kobs_{\text{obs}}) .
  • Thermodynamic Analysis: Differential scanning calorimetry (DSC) quantifies thermal stability (Tdecomp_\text{decomp} ~220–240°C), while isothermal titration calorimetry (ITC) measures binding enthalpies with target proteins .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cell type-specific effects)?

  • Methodological Answer:

  • Dose-Response Curves: Compare EC50_{50} values across cell lines (e.g., HEK293 vs. primary neurons) to assess potency variability .
  • Metabolic Stability Assays: Liver microsomal assays identify cytochrome P450-mediated degradation, which may explain reduced efficacy in certain models .
  • CRISPR Knockout Models: Validate target specificity by testing in Nrf2/^{-/-} cells .

Key Research Challenges

  • Crystallographic Discrepancies: Variations in hydrogen-bonding motifs (e.g., R_2$$ ^2(8) vs. R_2$$ ^2(12)) suggest polymorphic forms; resolve via powder X-ray diffraction (PXRD) .
  • Metabolite Identification: LC-MS/MS detects primary metabolites (e.g., sulfonamide cleavage products) in hepatic microsomes, requiring toxicological profiling .

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